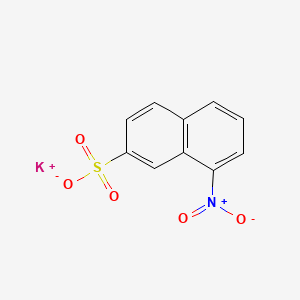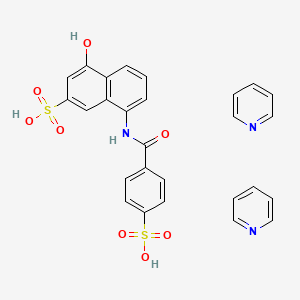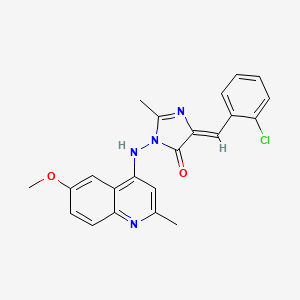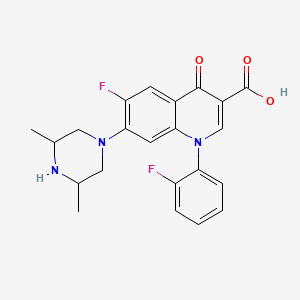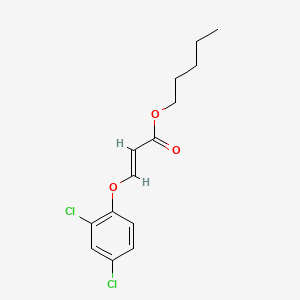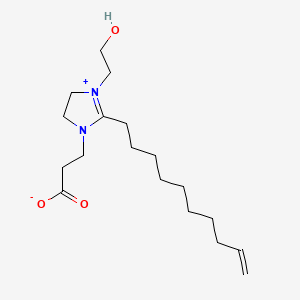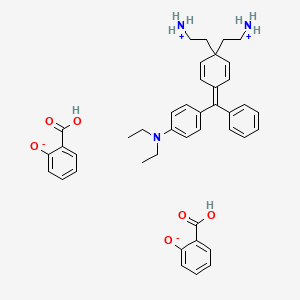
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that contain the oxo, thio, and oxa groups. These intermediates are typically prepared through reactions involving thiols, oxo compounds, and alkyl halides.
Coupling Reaction: The intermediate compounds are then coupled with tetradecyl and octyl groups through a series of reactions, including esterification and thioether formation.
Final Assembly: The final step involves the assembly of the complete molecule through a series of condensation and coupling reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis, with careful monitoring of reaction conditions.
Continuous Flow Systems: Continuous flow systems are employed to streamline the synthesis process, allowing for efficient production and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and oxo groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxo groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Halides, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a stabilizer in plastics, a catalyst in polymerization reactions, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including oxidative stress pathways, by modulating the activity of enzymes involved in oxidation and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecylmercaptoacetate (TDMA): Similar in structure, TDMA is known for its use as a stabilizer in plastics and as an additive in lubricants.
Monooctyltin Dichloride (MOTC): Another related compound, MOTC, is used in industrial applications and has similar toxicological properties.
Uniqueness
Tetradecyl 4-octyl-7-oxo-4-((2-oxo-2-(tetradecyloxy)ethyl)thio)-8-oxa-3,5-dithia-4-stannadocosanoate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactions and applications. Its versatility and potential for various scientific research applications make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
74162-83-7 |
|---|---|
Formule moléculaire |
C56H110O6S3Sn |
Poids moléculaire |
1094.4 g/mol |
Nom IUPAC |
tetradecyl 2-[octyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C16H32O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-5-7-8-6-4-2;/h3*19H,2-15H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
RMIMQTAMIKTZCC-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
